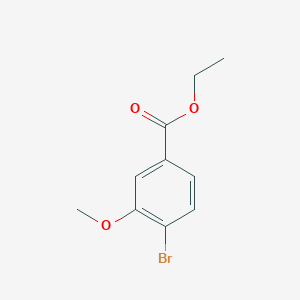

Ethyl 4-bromo-3-methoxybenzoate

Description

Properties

IUPAC Name |

ethyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZBNOLKHLTDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Aryl Bromo Methoxybenzoate Esters

Precursor Synthesis Strategies

The construction of the target molecule often begins with the synthesis of a suitable precursor that already contains some of the required functional groups in the correct orientation. Two key strategies, esterification and regioselective bromination, are fundamental in this regard.

Esterification Protocols of Related Benzoic Acids

The formation of the ethyl ester group is a critical step. This is typically achieved through the esterification of the corresponding carboxylic acid, in this case, 4-bromo-3-methoxybenzoic acid.

One common method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the esterification of aryl carboxylic acids can be achieved using N-bromosuccinimide (NBS) as a catalyst under mild conditions. mdpi.com A general procedure involves stirring a mixture of the carboxylic acid, the alcohol (in this case, ethanol), and a catalytic amount of NBS at an elevated temperature. mdpi.com The reaction is often clean, and in many cases, purification of the resulting ester is not necessary. mdpi.com

Another approach is the use of thionyl chloride to convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol (B145695) to form the ethyl ester. For example, 3-bromo-4-methoxyphenylacetic acid has been successfully converted to its ethyl ester by treatment with thionyl chloride in ethanol at room temperature. After the reaction is complete, the mixture is typically basified and extracted to isolate the desired ester.

The table below summarizes representative esterification reactions for benzoic acid derivatives.

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Methylbenzoic Acid | MeOH, NBS | 70 °C, 20 h | Methyl 4-methylbenzoate | 84% mdpi.com |

| 3-Methoxybenzoic Acid | MeOH, NBS | 70 °C, 20 h | Methyl 3-methoxybenzoate | 45% mdpi.com |

| 3-Bromo-4-methoxyphenylacetic Acid | Ethanol, Thionyl Chloride | Room Temperature, 1 h | Ethyl 3-bromo-4-methoxyphenylacetate | Not specified |

| 4-Bromobenzaldehyde | Ethanol, 1-(2,6-diisopropyl)phenyl-3-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonimide) salt, Cesium Carbonate | Toluene (B28343), 60°C, 3h | Ethyl 4-bromobenzoate | 90% chemicalbook.com |

Regioselective Aromatic Bromination Techniques

The introduction of a bromine atom at a specific position on the aromatic ring is a crucial step that dictates the final substitution pattern. The directing effects of existing substituents on the benzene (B151609) ring play a pivotal role in determining the position of electrophilic aromatic bromination.

In the case of synthesizing ethyl 4-bromo-3-methoxybenzoate, a common precursor is ethyl 3-methoxybenzoate. The methoxy (B1213986) group (-OCH3) is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com The ester group (-COOEt) is a meta-director. libretexts.org When both are present on the ring, the stronger activating group, the methoxy group, will control the regioselectivity of the bromination. Therefore, bromination of ethyl 3-methoxybenzoate would be expected to occur at the positions ortho and para to the methoxy group. The para position (C4) is sterically less hindered than the ortho position (C2), often leading to the 4-bromo isomer as the major product.

The bromination of aromatic compounds is typically carried out using molecular bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). libretexts.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and facilitating the attack by the electron-rich aromatic ring. libretexts.org

The table below illustrates the directing effects of substituents in electrophilic aromatic substitution.

| Substituent | Type | Directing Effect |

| -OCH3 (Methoxy) | Activating | Ortho, Para masterorganicchemistry.com |

| -COOR (Ester) | Deactivating | Meta libretexts.org |

| -CH3 (Alkyl) | Activating | Ortho, Para masterorganicchemistry.comlibretexts.org |

| -Br (Bromo) | Deactivating | Ortho, Para masterorganicchemistry.comlibretexts.org |

Functional Group Interconversions on the Aromatic Ring

An alternative synthetic strategy involves the modification of functional groups already present on the aromatic ring. A particularly useful transformation is the conversion of a methyl group to a bromomethyl group, which can then be further manipulated.

Ortho-Methyl to Bromomethyl Conversion via Radical Halogenation

The side-chain bromination of an alkyl group attached to an aromatic ring, such as a methyl group, can be achieved through a free-radical halogenation reaction. libretexts.orgyoutube.com This reaction is typically initiated by light or a radical initiator and uses a reagent like N-bromosuccinimide (NBS). libretexts.orgyoutube.com This method is highly selective for the benzylic position, the carbon atom directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. libretexts.org

For the synthesis of a precursor to this compound, one could start with ethyl 3-methoxy-4-methylbenzoate. The methyl group at the 4-position can be selectively brominated at the benzylic position to yield ethyl 4-(bromomethyl)-3-methoxybenzoate. This intermediate can then be used in subsequent reactions.

Achieving monobromination of the methyl group is crucial to avoid the formation of di- and tri-brominated byproducts. The stoichiometry of the brominating agent is a key factor in controlling the extent of bromination. Using a molar ratio of the substrate to the brominating agent of approximately 1:1 or slightly more than 1:1 (e.g., 1:1.05 to 1:1.2) is often sufficient to favor monobromination. google.comgoogle.com

The choice of solvent can also influence the reaction. While carbon tetrachloride was historically used, its toxicity has led to the exploration of alternatives like chlorobenzene (B131634) or ethyl acetate (B1210297). google.comgoogle.com Supercritical carbon dioxide has also been shown to be an effective and environmentally benign solvent for free-radical side-chain brominations. nih.gov

The use of N-bromosuccinimide (NBS) is particularly advantageous for controlling the bromine concentration. NBS provides a low, steady concentration of molecular bromine (Br2) in the reaction mixture, which helps to suppress competing reactions and favor the desired radical pathway. libretexts.org

The table below presents conditions for the selective monobromination of methyl groups on aromatic rings.

| Substrate | Brominating Agent/Initiator | Solvent | Conditions | Product | Yield |

| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide, UV light | Ethyl Acetate | 0-5 °C, 4 hours | Methyl 4-(bromomethyl)-3-methoxybenzoate | 95% google.com |

| Methyl 3-methoxy-4-methylbenzoate | N-Bromosuccinimide, UV light | Chlorobenzene | 0-5 °C, 4 hours | Methyl 4-(bromomethyl)-3-methoxybenzoate | 90% google.comgoogle.com |

| Toluene | N-Bromosuccinimide | Supercritical CO2 | Not specified | Benzyl bromide | High nih.gov |

The mechanism of radical side-chain bromination proceeds through a three-step chain reaction: initiation, propagation, and termination. numberanalytics.combyjus.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in molecular bromine (Br2) or the nitrogen-bromine bond in NBS, typically induced by UV light or a radical initiator, to form bromine radicals (Br•). libretexts.orgbyjus.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of the alkyl group on the aromatic ring. numberanalytics.combyjus.com This step is highly selective for the benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of Br2 or NBS to form the brominated product and another bromine radical, which continues the chain reaction. libretexts.orgnumberanalytics.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. byjus.com

The use of NBS is particularly effective because it reacts with the hydrogen bromide (HBr) produced during the propagation step to regenerate the molecular bromine needed for the reaction to continue, thus maintaining a low and constant concentration of Br2. libretexts.org

Alkoxy Group Modifications in Benzoate (B1203000) Derivatives

The alkoxy group, in this case, the methoxy group at the 3-position and the ethoxy group of the ester, plays a significant role in the electronic and steric environment of the benzoate ring. Modifications to these groups can be a strategic approach to tune the properties of the final compound or to facilitate subsequent reactions.

One common modification is the alteration of the ester group itself. While this article focuses on the ethyl ester, the synthesis often begins with the corresponding methyl ester, mthis compound, which can be prepared from 4-bromo-3-hydroxybenzoic acid and dimethyl sulfate. chemicalbook.com The conversion from a methyl to an ethyl ester can be achieved through transesterification, though direct esterification of 4-bromo-3-methoxybenzoic acid with ethanol is also a viable route.

Another key modification involves the alkoxy substituent on the aromatic ring. For instance, in the synthesis of related compounds, an alkoxy group can be introduced by reacting a hydroxy-substituted benzoate with an appropriate alkyl halide. A documented example is the alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate. nih.gov This highlights a general strategy for introducing more complex alkoxy functionalities.

Table 1: Examples of Alkoxy Group Modifications in Benzoate Derivatives

| Starting Material | Reagents | Product | Reference |

| Methyl 4-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | nih.gov |

| Ethyl 4-bromo-3-(bromomethyl)benzoate | Sodium ethoxide, ethanol, DMF | 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester | chemicalbook.com |

| 4-bromo-3-hydroxybenzoic acid | Dimethyl sulfate | Mthis compound | chemicalbook.com |

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of synthesizing this compound and related compounds is highly dependent on the careful control of reaction parameters. Solvent choice, catalyst systems, and physical conditions like temperature and light irradiation are critical factors that can dramatically impact the yield and purity of the desired product.

The choice of solvent is crucial in the synthesis of aryl halides, influencing reactant solubility, reaction rates, and even the regioselectivity of the reaction. For the bromination of aromatic compounds, a variety of solvents have been explored.

In the context of Suzuki-Miyaura cross-coupling reactions, where aryl bromides like mthis compound are key substrates, polar aprotic solvents such as DMF or THF are often preferred. These solvents can enhance the solubility of reactants and intermediates. For the esterification of 4-bromo-3-methoxybenzoic acid, methanol (B129727) itself can serve as the solvent in the presence of a catalytic amount of sulfuric acid.

For halogenation reactions, particularly those involving N-bromosuccinimide (NBS), the solvent can significantly affect the outcome. Chlorobenzene and ethyl acetate are noted as preferable solvents over the more toxic carbon tetrachloride for the side-chain bromination of related benzoate esters. In some cases, solvent-free conditions using reagents like quaternary ammonium (B1175870) tribromides have been developed for the bromination of various organic substrates, offering a greener alternative. researchgate.netacgpubs.org The selection of an appropriate solvent not only impacts the reaction's success but also has significant environmental and economic implications, making solvent selection a key aspect of process design. rsc.org

Table 2: Solvent Effects in the Synthesis and Reactions of Aryl Bromo-Methoxybenzoates

| Reaction Type | Solvent(s) | Role of Solvent | Reference |

| Suzuki-Miyaura Coupling | DMF, THF | Enhance solubility of reactants and intermediates | |

| Esterification | Methanol | Reactant and solvent | |

| Side-chain Bromination with NBS | Chlorobenzene, Ethyl Acetate | Safer alternative to CCl₄ | |

| Bromination | Solvent-free | Green chemistry approach | researchgate.netacgpubs.org |

The halogenation of aromatic rings is often facilitated by catalysts or initiators that activate the halogenating agent. For electrophilic aromatic bromination, a Lewis acid catalyst such as FeBr₃ is commonly used to polarize the Br₂ molecule, making it a more potent electrophile. openstax.orgmasterorganicchemistry.com

In reactions using N-bromosuccinimide (NBS), the initiation is often photochemical, employing UV light to generate bromine radicals for side-chain bromination. However, NBS can also be used for aromatic bromination, and its effectiveness can be enhanced by certain additives. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS under aqueous conditions. organic-chemistry.org

Copper-based catalysts have also emerged as effective systems for C-H halogenation. beilstein-journals.org For example, Cu(OAc)₂ can catalyze the halogenation of phenols, and Cu(NO₃)₂ has been used for the aerobic oxidative bromination of electron-rich arenes. beilstein-journals.org The choice of catalyst is critical in directing the regioselectivity of the halogenation and minimizing the formation of unwanted byproducts. For instance, in palladium-catalyzed cross-coupling reactions involving substrates like mthis compound, ligands such as SPhos can be employed to mitigate steric effects.

Table 3: Catalyst and Initiator Systems in Halogenation

| Halogenating Agent | Catalyst/Initiator | Reaction Type | Reference |

| Br₂ | FeBr₃ | Electrophilic Aromatic Bromination | openstax.orgmasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | UV Light | Radical Side-Chain Bromination | |

| N-Bromosuccinimide (NBS) | Mandelic Acid | Electrophilic Aromatic Bromination | organic-chemistry.org |

| HBr | Cu(NO₃)₂ | Aerobic Oxidative Bromination | beilstein-journals.org |

Temperature and light are critical physical parameters that must be precisely controlled to achieve desired outcomes in the synthesis of halogenated aromatic esters. Photochemical reactions, by their nature, are dependent on light irradiation. The side-chain bromination of methyl 4-methyl-3-methoxybenzoate using NBS is a prime example, where UV illumination is essential to initiate the radical reaction. google.com This reaction is typically carried out at low temperatures (0 to 5 °C) to enhance selectivity for the desired monobrominated product and minimize side reactions.

Temperature control is also crucial in electrophilic aromatic bromination to manage regioselectivity. In the bromination of catechol with NBS, for example, conducting the reaction at -30 °C before allowing it to warm to room temperature resulted in a 100% yield of the 4-bromo isomer. nih.gov Similarly, the bromination of other substituted aromatics at the lowest effective temperature can significantly improve para/ortho selectivity. nih.gov

Microwave irradiation has also been explored as an alternative energy source for these transformations. It can accelerate reaction times, as seen in the α-bromination of acetophenone (B1666503) with NBS, where the optimal temperature was found to be 80 °C under microwave conditions. researchgate.net Careful optimization of both temperature and light conditions is therefore a key strategy for maximizing the yield and purity of the target compound.

Table 4: Influence of Temperature and Light on Halogenation Reactions

| Reaction | Reagents | Conditions | Outcome | Reference |

| Side-chain Bromination | Methyl 4-methyl-3-methoxybenzoate, NBS | UV light, 0-5 °C | High selectivity for monobromination | |

| Electrophilic Bromination | Catechol, NBS, HBF₄ | -30 °C to room temperature | 100% yield of 4-bromobenzene-1,2-diol | nih.gov |

| α-Bromination | Acetophenone, NBS | Microwave irradiation, 80 °C | Optimal conversion to monobromo product | researchgate.net |

Mechanistic Investigations of Chemical Transformations

Electrophilic Aromatic Substitution Pathways of the Bromine Atom

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. wikipedia.orgnih.gov In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. libretexts.org The existing substituents on the benzene (B151609) ring profoundly influence the rate and regioselectivity of these substitutions. fiveable.me

The directing effects of the substituents on the benzene ring of Ethyl 4-bromo-3-methoxybenzoate are crucial in determining the position of incoming electrophiles. These effects are a combination of inductive and resonance contributions. libretexts.org

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. Its oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. libretexts.orgunizin.org

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. libretexts.orgunizin.org They are electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs that can be donated via resonance to stabilize the arenium ion, with this stabilization being most effective for attack at the ortho and para positions. mdpi.com

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is a deactivating group and is meta-directing. libretexts.orgunizin.org Both the inductive and resonance effects of the carbonyl group withdraw electron density from the aromatic ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In this compound, the substituents are positioned at C1 (ester), C3 (methoxy), and C4 (bromo). The directing effects of the methoxy and bromo groups are cooperative, both favoring substitution at positions ortho and para to themselves. libretexts.org The methoxy group at C3 directs towards C2, C4 (which is blocked by bromine), and C6. The bromine at C4 directs towards C3 (blocked by the methoxy group) and C5. The deactivating ester group at C1 directs towards C3 (blocked) and C5.

Considering these combined influences, the most likely positions for electrophilic attack are C2, C5, and C6. The powerful activating effect of the methoxy group will strongly favor substitution at its ortho positions (C2 and C6). The position ortho to the methoxy group and meta to the bromine (C2) and the position para to the methoxy group (relative to the bromine) and meta to the ester (C5) are the most probable sites of substitution. Steric hindrance from the existing substituents can also play a role in favoring one position over another. jove.com

The following table illustrates the typical product distribution for the nitration of various monosubstituted benzenes, highlighting the directing effects of different functional groups.

| Substituent (Y in C₆H₅Y) | % Ortho Product | % Meta Product | % Para Product | Classification |

|---|---|---|---|---|

| -OH | 50 | 0 | 50 | Ortho, Para-directing Activator |

| -CH₃ | 63 | 3 | 34 | Ortho, Para-directing Activator |

| -Br | 43 | 1 | 56 | Ortho, Para-directing Deactivator |

| -CO₂CH₃ | 28 | 66 | 6 | Meta-directing Deactivator |

| -NO₂ | 7 | 91 | 2 | Meta-directing Deactivator |

Data adapted from reference libretexts.orgunizin.org. This table shows general trends and not specific data for this compound.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of electrophilic aromatic substitution. nih.govrsc.org By calculating the energies of reaction intermediates and transition states, it is possible to predict the most likely reaction pathways and regioselectivity. nih.govnih.gov

For this compound, computational models would likely focus on the stability of the different possible arenium ion intermediates that can be formed upon attack by an electrophile. The calculations would quantify the stabilizing effects of the methoxy and bromo groups at the ortho and para positions and the destabilizing effect of the ester group. nih.gov The transition state leading to the most stable arenium ion would be the lowest in energy, corresponding to the major product. nih.gov Such studies can also elucidate the role of electrostatic interactions and steric effects in determining the final product distribution. nih.gov

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com These reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The direct displacement of the bromine atom in this compound by an amine is challenging due to the lack of strong activation by the methoxy group. However, transition metal-catalyzed cross-coupling reactions provide an effective route for the amination of aryl bromides. researchgate.net Palladium and copper-based catalysts are commonly employed for this purpose. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by coordination of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.

Kinetic studies on nickel-catalyzed amination of aryl bromides have shown that the reaction is first order in both the catalyst and the aryl halide, and zero order in the base and amine, suggesting that the turnover-limiting step is the oxidative addition of the aryl halide to the Ni(0) complex.

Similar to amination, the thiolation of this compound can be achieved through metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, or zinc can facilitate the formation of aryl thioethers from aryl bromides and thiols. The mechanism is analogous to that of amination, proceeding through oxidative addition, coordination of the thiolate, and reductive elimination.

Alternatively, under certain conditions, particularly with highly activated aryl halides, a direct SNAr reaction can occur. For this compound, the presence of the electron-withdrawing ester group could potentially facilitate this reaction, although the activating effect is not as strong as that of a nitro group. Recent computational studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway. nih.gov

Ester Hydrolysis Mechanisms and Kinetics

The hydrolysis of the ethyl ester group in this compound can be catalyzed by either acid or base, leading to the corresponding carboxylic acid. libretexts.org

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation of the resulting carbonyl group yields the carboxylic acid and regenerates the acid catalyst. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible process. libretexts.org A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then expelled, and a subsequent acid-base reaction between the carboxylic acid and the ethoxide ion (or another hydroxide ion) forms the carboxylate salt and ethanol. libretexts.org

A kinetic study of the alkaline hydrolysis of various substituted ethyl benzoates demonstrated that the combined effect of multiple substituents on the reaction rate is often close to the sum of their individual effects. rsc.org

The following table presents relative rate constants for the alkaline hydrolysis of some monosubstituted ethyl benzoates, illustrating the impact of different substituents.

| Substituent (in Ethyl X-benzoate) | Relative Rate Constant (k/k₀) |

|---|---|

| p-OCH₃ | 0.24 |

| p-CH₃ | 0.50 |

| H | 1.00 |

| p-Cl | 3.68 |

| m-Br | 6.46 |

| p-NO₂ | 167 |

Data extrapolated from Hammett sigma values and their correlation with ester hydrolysis rates. This table illustrates general trends.

The reactivity of this compound is largely dictated by its functional groups: the ester, the aryl bromide, and the methoxy group. These sites allow for a range of chemical modifications, making it a valuable intermediate in synthetic chemistry.

Reduction and Oxidation Chemistry of Benzoate (B1203000) Ester Derivatives

Ester Reduction to Alcohols

The ester functional group of this compound can be readily reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). orgoreview.commasterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.com

The reaction converts this compound into (4-bromo-3-methoxyphenyl)methanol (B96659) and ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. libretexts.orgucalgary.ca This forms a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as a leaving group, which results in the in-situ formation of an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, leading to the formation of a primary alcohol upon acidic workup. masterorganicchemistry.comucalgary.ca

Reactant: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) followed by an aqueous workup (e.g., H₃O⁺)

Products: (4-bromo-3-methoxyphenyl)methanol and Ethanol

Methyl Group Oxidation to Carboxylic Acids (if applicable to related precursors)

The synthesis of this compound starts from its corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. nih.gov This acid can be synthesized from precursors containing a methyl group, such as 4-bromo-3-methoxytoluene. The oxidation of the methyl group on the benzene ring is a key step in forming the carboxylic acid functionality.

This oxidation is commonly performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. stackexchange.comnumberanalytics.com The reaction works as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlumenlearning.com Regardless of the length of the alkyl chain, it is oxidized down to a carboxylic acid group attached directly to the aromatic ring. stackexchange.comlumenlearning.com

The mechanism for permanganate oxidation of alkylbenzenes is complex but is understood to initiate with the abstraction of a benzylic hydrogen atom, often involving a free-radical pathway. stackexchange.commasterorganicchemistry.com The presence of the electron-donating methoxy group and the electron-withdrawing bromo group on the ring can influence the reaction rate but the primary site of oxidation remains the benzylic carbon.

A plausible synthetic route starting from a toluene (B28343) derivative is shown in the table below.

| Precursor | Reagents | Product |

| 3-Bromo-4-methoxytoluene | 1. KMnO₄, NaOH, Heat2. H₃O⁺ | 3-Bromo-4-methoxybenzoic acid |

Cross-Coupling Reactions in Aryl Bromide Systems

The carbon-bromine bond in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these couplings is I > Br > Cl. mdpi.com

Suzuki-Miyaura Coupling Applications and Regioselectivity

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov this compound serves as the aryl bromide partner in such reactions.

The regioselectivity of the coupling is explicitly controlled by the position of the bromine atom. The reaction occurs exclusively at the C4 position of the benzene ring, replacing the bromine atom with the aryl group from the boronic acid. The reaction tolerates a wide variety of functional groups, including the ester and methoxy groups present on the molecule. rsc.orgudel.edu

A typical Suzuki-Miyaura coupling involving this compound is detailed below.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ | n-Propanol/Water | Ethyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate |

The catalytic cycle for the Suzuki reaction generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

Reductive Elimination: The newly formed biaryl product is expelled from the palladium complex, regenerating the active Pd(0) catalyst. mdpi.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, the aryl bromide moiety of this compound allows it to participate in other significant palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. For this compound, this would result in the formation of an ethyl 3-methoxy-4-(substituted vinyl)benzoate. The reaction generally exhibits high trans selectivity. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org Coupling this compound with an alkyne like trimethylsilylacetylene (B32187) would yield an ethyl 3-methoxy-4-((trimethylsilyl)ethynyl)benzoate. acs.org

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. organic-chemistry.org Reacting this compound with an amine (e.g., morpholine) would produce the corresponding N-aryl amine derivative, ethyl 3-methoxy-4-(morpholin-4-yl)benzoate. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |

| Heck Reaction | Alkene (e.g., Ethyl acrylate) | Pd(OAc)₂, Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₂NH) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Aryl amine |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial and most crucial steps in structural elucidation. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom.

For Ethyl 4-bromo-3-methoxybenzoate, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups. The aromatic region would display a characteristic splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methoxy group (-OCH3) protons would appear as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region (around 165-170 ppm). The aromatic carbons would appear in the range of approximately 110-160 ppm, with the carbon attached to the bromine atom and the methoxy-substituted carbon showing characteristic shifts. The carbons of the ethyl and methoxy groups would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and may differ slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (position 2) | 7.6 (d) | - |

| Aromatic H (position 5) | 7.7 (d) | - |

| Aromatic H (position 6) | 7.3 (dd) | - |

| Methoxy (-OCH₃) | 3.9 (s) | 56.5 |

| Ethyl (-OCH₂CH₃) | 4.4 (q) | 61.5 |

| Ethyl (-OCH₂CH₃) | 1.4 (t) | 14.3 |

| Carbonyl (C=O) | - | 165.5 |

| Aromatic C (position 1) | - | 132.0 |

| Aromatic C (position 2) | - | 115.0 |

| Aromatic C (position 3) | - | 158.0 |

| Aromatic C (position 4) | - | 113.0 |

| Aromatic C (position 5) | - | 135.0 |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, q = quartet

While 1D NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments establish the connectivity between them. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for unambiguously assigning the carbon signals based on their attached, and more easily assigned, protons.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique can be used to study dynamic processes such as conformational changes or restricted rotation around single bonds. In the case of this compound, VT-NMR could potentially be used to study the rotational barrier of the ester group or the methoxy group. At lower temperatures, if the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. Conversely, at higher temperatures, rapid rotation would lead to averaged signals. VT-NMR can also be used to improve the resolution of overlapping signals in a spectrum. ambeed.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations are often strong in Raman spectra.

Table 2: Characteristic FT-IR Absorption Bands for this compound (Note: These are typical ranges and the exact position can vary.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | 1740-1720 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester/Ether C-O | Stretching | 1300-1000 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the benzene ring is the primary chromophore. The substitution on the ring with a bromine atom, a methoxy group, and an ethyl ester group will influence the wavelength of maximum absorption (λmax). The presence of the ester group in conjugation with the aromatic ring is expected to result in absorption bands in the UV region, typically corresponding to π → π* transitions.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₁₁BrO₃), HRMS would be used to confirm the presence and number of bromine, carbon, hydrogen, and oxygen atoms by matching the experimentally determined exact mass to the theoretically calculated mass.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a definitive analytical technique that provides unambiguous information about the molecular and crystal structure of a compound. For this compound, SC-XRD analysis has been instrumental in confirming its chemical identity and understanding its solid-state behavior.

The molecular geometry and conformational preferences of this compound have been precisely determined using single-crystal X-ray diffraction. The analysis reveals that the molecule consists of a central benzene ring substituted with a bromo, a methoxy, and an ethyl carboxylate group. The benzene ring itself is planar, a characteristic feature of aromatic systems.

A key conformational feature is the orientation of the ethyl ester group relative to the plane of the benzene ring. The ester group is not coplanar with the aromatic ring, exhibiting a significant twist. This out-of-plane conformation is a result of minimizing steric hindrance between the ester group and the adjacent methoxy group. The torsion angles, which describe the rotation around single bonds, quantify this deviation from planarity. The specific values of bond lengths and angles within the molecule provide a complete picture of its geometry.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 12.193(3) |

| b (Å) | 7.584(2) |

| c (Å) | 12.201(3) |

| β (°) | 114.99(3) |

| Volume (ų) | 1021.9(5) |

| Z (molecules per unit cell) | 4 |

This data represents the fundamental parameters of the crystal lattice.

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular forces. In the crystal structure of this compound, the molecules are held together by a combination of weak intermolecular interactions.

The molecules pack in a herringbone-like motif, which is a common packing arrangement for aromatic compounds. This efficient packing maximizes the attractive van der Waals forces and the aforementioned weak interactions, leading to a stable crystalline solid.

In the synthesis of polysubstituted aromatic compounds, the exact positions of the substituents on the benzene ring can sometimes be ambiguous based on spectroscopic methods like NMR alone. Single-crystal X-ray diffraction provides an unequivocal solution to this problem.

For this compound, SC-XRD analysis definitively confirms the substitution pattern. The diffraction data allows for the construction of an electron density map, which clearly shows the location of each atom. The high electron density of the bromine atom makes its position at the C4 position of the benzene ring unambiguous. Similarly, the methoxy group is confirmed to be at the C3 position, and the ethyl carboxylate group at the C1 position. This absolute structure determination is crucial for confirming the outcome of a chemical synthesis and for understanding the compound's reactivity and properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Ethyl 4-bromo-3-methoxybenzoate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine various molecular parameters. researchgate.net

Geometry Optimization and Energetic Profiles

Theoretical geometry optimization of this compound using DFT methods provides insights into its most stable three-dimensional conformation. These calculations determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties. Energetic profiles, which map the energy of the molecule as a function of specific geometric parameters, can also be calculated to understand conformational flexibility and identify transition states for various chemical processes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For large molecules, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the specific reactive regions. nih.gov In the context of this compound, FMO analysis can identify the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. researchgate.net

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the interpretation of experimental Fourier-transform infrared (FT-IR) spectra. scielo.org.za By analyzing the vibrational modes, specific functional groups within the molecule can be identified. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can predict the absorption wavelengths and oscillator strengths, providing insights into the electronic transitions occurring within the molecule. researchgate.net

Solvation Model Effects on Reaction Pathways

To understand the behavior of this compound in a solution, solvation models are incorporated into DFT calculations. The Polarizable Continuum Model (PCM) is one such method that simulates the effect of a solvent on the molecular properties and reactivity. researchgate.net Studies have shown that solvation can alter reactivity descriptors, emphasizing the importance of considering the solvent environment when predicting reaction pathways. researchgate.net

| NBO Interaction | Description | Significance |

|---|---|---|

| Donor-Acceptor Interactions | Interaction between a filled (donor) NBO and a vacant (acceptor) NBO | Indicates electron delocalization and hyperconjugation |

| Stabilization Energy (E(2)) | Energy associated with donor-acceptor interactions | Quantifies the strength of hyperconjugative interactions |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. wolfram.com It helps to identify the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.com These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP map can pinpoint the electronegative oxygen atoms as potential sites for electrophilic attack and electropositive regions as sites for nucleophilic attack, providing insights into its intermolecular interactions and chemical reactivity. researchgate.net

Structure-Reactivity Relationships: Theoretical Descriptors and Experimental Correlations

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to elucidate these characteristics. For this compound, theoretical descriptors derived from its calculated molecular orbitals can predict its reactivity towards electrophilic and nucleophilic attacks, its kinetic stability, and other chemical behaviors.

Key to understanding structure-reactivity relationships are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, making it susceptible to electrophilic attack, while the LUMO signifies its ability to accept electrons, indicating sites prone to nucleophilic attack. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netespublisher.com

In computational studies of similar molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these parameters. researchgate.netbanglajol.info For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromo (-Br) and ethyl ester (-COOCH₂CH₃) groups attached to the benzene (B151609) ring would significantly influence the electron density distribution. The HOMO is generally expected to be localized on the more electron-rich parts of the molecule, including the methoxy group and the benzene ring, while the LUMO is often distributed over the electron-deficient regions, such as the ester group and the carbon atom attached to the bromine. espublisher.com

From the FMO energies, several global reactivity descriptors can be calculated to provide a more quantitative measure of the molecule's reactivity profile.

Table 1: Theoretical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. espublisher.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

This table is generated based on established principles of conceptual DFT. The formulas are standard definitions used in computational chemistry studies. researchgate.netbanglajol.info

The analysis of these descriptors for related benzoic acid derivatives has shown that such parameters can be effectively used to predict the reactivity of the compound. researchgate.netbanglajol.info The calculated values provide a theoretical framework that can be correlated with experimental findings, offering insights into the molecule's behavior in chemical reactions.

Studies on Non-linear Optical (NLO) Properties

Organic molecules with specific structural features, such as an extended π-conjugated system and the presence of electron-donating and electron-accepting groups, are of significant interest for applications in non-linear optics (NLO). espublisher.comnih.gov These materials can interact with intense light sources, like lasers, to produce new frequencies, a property valuable in technologies like telecommunications, optical computing, and photonics. mdpi.comnih.gov

This compound possesses the core components that suggest potential NLO activity: a π-conjugated benzene ring substituted with an electron-donating group (methoxy) and electron-withdrawing groups (bromo and ester). This "push-pull" electronic structure can lead to significant intramolecular charge transfer (ICT) upon excitation, which is a key factor for NLO response. mdpi.com

The NLO behavior of a molecule is primarily characterized by its polarizability (α) and its first-order hyperpolarizability (β). researchgate.net These properties can be calculated using computational methods like DFT.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order hyperpolarizability (β) quantifies the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. mdpi.com

Theoretical studies on various organic molecules have established that a large hyperpolarizability value is associated with a small HOMO-LUMO gap and strong ICT character. espublisher.com The design of new NLO materials often focuses on enhancing the β value. For comparison, urea (B33335) is a standard reference material for NLO properties. Computational investigations on other push-pull organic systems have shown β values that are thousands of times higher than that of urea, indicating their strong potential for NLO applications. espublisher.com

Table 2: Key Parameters in NLO Studies

| Parameter | Symbol | Significance in NLO |

|---|---|---|

| Dipole Moment | μ | A large ground-state dipole moment can contribute to NLO activity. |

| Polarizability | α | Measures the linear response of the molecular electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. A high β value is desirable for NLO materials. espublisher.com |

This table outlines the essential parameters evaluated in computational NLO studies. researchgate.netmdpi.com

For this compound, DFT calculations would be necessary to determine the specific values of α and β. However, based on its structure, it is a candidate for exhibiting NLO properties. The combination of the donor -OCH₃ group and the acceptor -Br and -COOEt groups facilitates the necessary electronic asymmetry for a significant NLO response. The delocalization of π-electrons across the benzene ring provides the pathway for charge transfer, which is fundamental to the NLO phenomenon in organic materials. nih.gov

Role as a Versatile Synthetic Intermediate

The utility of this compound in chemical synthesis is defined by the reactivity of its distinct functional groups. The interplay between the electron-donating methoxy group and the electron-withdrawing bromo and ester groups allows for controlled and selective chemical transformations. This makes the compound a valuable precursor in various synthetic pathways.

Building Block for Multifunctional Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the assembly of more elaborate molecular structures. sigmaaldrich.com this compound is an exemplary building block due to the presence of multiple reactive sites. The bromine atom, the ethyl ester, and the aromatic ring itself can all participate in different types of chemical reactions. This multi-functionality allows chemists to introduce new molecular fragments and build complexity in a stepwise manner. The ability to functionalize the molecule at these different positions is crucial for creating diverse libraries of compounds, which is a key strategy in drug discovery.

The strategic placement of the functional groups on the benzene ring enables a wide array of chemical transformations, making it a rich platform for synthetic exploration. The key reactive sites and the types of reactions they can undergo are detailed in the table below.

| Functional Group | Position on Benzene Ring | Potential Chemical Reactions |

| Bromo (-Br) | 4 | Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), Nucleophilic Aromatic Substitution. |

| Ethyl Ester (-COOEt) | 1 | Hydrolysis to form a carboxylic acid, Reduction to a primary alcohol, Amidation to form amides. |

| Aromatic Ring | - | Electrophilic Aromatic Substitution (positions directed by existing substituents). |

| Methoxy (-OCH₃) | 3 | Ether cleavage under harsh conditions. |

Precursor for Advanced Pharmaceutical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound serves as a precursor for creating such advanced pharmaceutical scaffolds. By utilizing the reactivity of the bromo group in cross-coupling reactions, chemists can attach complex cyclic or acyclic structures. Simultaneously, the ester group can be converted into other functionalities like amides or alcohols, which are common in pharmaceutical agents. This versatility makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Development of Bioactive Molecules

The structural motifs present in this compound are found in various biologically active compounds. Consequently, it is a logical starting material for the synthesis of new therapeutic agents. Its utility has been explored in the creation of molecules with potential anti-inflammatory, analgesic, and enzyme-inhibiting properties.

Synthesis of Anti-inflammatory and Analgesic Agents

Research has established this compound as a crucial intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. While the compound itself is not the active agent, it provides a foundational structure for building larger molecules designed to interact with biological targets associated with pain and inflammation. For example, synthetic strategies can lead to the formation of complex heterocyclic systems known to possess these activities, such as benzothiazoles, quinazolin-4-ones, and diphenylthiazole-thiazolidin-4-ones. nih.govajol.inforesearchgate.net The development of such novel derivatives is a continuing effort to find safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Exploration of Enzyme Inhibitors

A primary mechanism by which many anti-inflammatory and analgesic drugs exert their effect is through the inhibition of specific enzymes. Key enzymes in the inflammatory pathway include cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.netnih.gov Synthetic programs that may utilize precursors like this compound aim to produce novel compounds that can selectively inhibit these enzymes. For instance, research on various succinimide and thiazolidinone derivatives has shown significant inhibitory activity against COX and LOX enzymes. researchgate.netnih.gov The goal is often to create molecules that selectively inhibit COX-2 over COX-1 to reduce gastrointestinal side effects associated with traditional NSAIDs. researchgate.net

| Compound Class/Derivative | Target Enzyme(s) | Observed Effect |

| Pivalate-based Michael Product | COX-1, COX-2, 5-LOX | In-vitro inhibition with IC₅₀ values of 314, 130, and 105 μg/mL, respectively. nih.gov |

| Diphenylthiazole-thiazolidinone Hybrids | COX Enzymes | Exerted anti-inflammatory effects through the inhibition of COX enzymes. researchgate.net |

Precursors for Drug Candidates in Medicinal Chemistry

The journey of a drug from concept to clinic is long and complex, starting with the identification and synthesis of promising new molecules. This compound's role is at the very beginning of this process. It serves as a precursor that allows for the creation of diverse molecular libraries for high-throughput screening. The structural features of this and similar bromo-methoxybenzoate compounds make them compounds of interest in medicinal chemistry for developing potential drug candidates. By modifying this initial building block, medicinal chemists can systematically alter the properties of the resulting molecules to optimize their biological activity and suitability as a potential drug.

This compound: A Versatile Intermediate in Chemical Synthesis

This compound is a substituted aromatic compound that serves as a crucial building block in various fields of chemical science. Its unique arrangement of functional groups—an ethyl ester, a methoxy group, and a bromine atom—on a benzene ring makes it a versatile precursor for the synthesis of more complex molecules. This article explores its applications in the synthesis of natural products, agrochemicals, and materials science, adhering to a focused examination of its role as a chemical intermediate.

Advanced Purification and Analytical Methodologies

Chromatographic Purification Techniques

Post-synthesis, crude Ethyl 4-bromo-3-methoxybenzoate is subjected to sophisticated purification methods to isolate the compound from unreacted starting materials, by-products, and other impurities.

Column Chromatography (Silica Gel, Hexane (B92381)/Ethyl Acetate (B1210297) Gradients)

Column chromatography is a fundamental and widely utilized technique for the purification of this compound. This method leverages the differential adsorption of the compound and impurities onto a stationary phase, typically silica (B1680970) gel, while being eluted with a mobile phase. A common and effective mobile phase system for this purification is a gradient of hexane and ethyl acetate.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent like hexane. The crude product is then loaded onto the top of the silica gel bed. The elution process begins with a low polarity solvent mixture, such as a high percentage of hexane with a small fraction of ethyl acetate. The polarity of the solvent system is gradually increased by incrementally raising the proportion of ethyl acetate. This gradient elution allows for the sequential separation of compounds based on their polarity. Non-polar impurities are washed out first with the less polar solvent mixtures, while the more polar this compound is retained longer on the silica gel and elutes later as the solvent polarity increases. In the purification of a structurally similar compound, Ethyl 4-bromo-3-(ethoxymethyl)benzoate, column chromatography on silica gel using a hexanes/ethyl acetate eluent was successfully employed to yield the pure product. chemicalbook.com

Table 1: Typical Column Chromatography Parameters for Purification

| Parameter | Specification |

| Stationary Phase | Silica Gel (200-300 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Gradient | Start with low polarity (e.g., 95:5 Hexane:Ethyl Acetate), gradually increase to higher polarity (e.g., 80:20 Hexane:Ethyl Acetate) |

| Monitoring | Thin-Layer Chromatography (TLC) |

Recrystallization for High Purity Product Isolation

For achieving a very high degree of purity, particularly for analytical standards or demanding synthetic applications, recrystallization is an essential final purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

The crude or partially purified this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to create a saturated solution. The hot solution is then slowly cooled, allowing the desired compound to form well-defined crystals, while the impurities remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, methyl 4-bromomethyl-3-methoxybenzoate, a solvent system of n-heptane/ethyl acetate in a 2:1 ratio has been used for recrystallization to obtain colorless crystals. google.com A similar solvent system could be explored for this compound. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Purity Assessment Techniques

To confirm the efficacy of the purification process and to quantify the purity of the final product, several analytical techniques are employed.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. It is often used to determine the percentage purity of the compound. Commercial suppliers often report the purity of similar compounds, such as Ethyl 4-bromo-3-methylbenzoate, as greater than 98% as determined by GC.

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature of the compound under specific GC conditions. The detector response is proportional to the amount of the compound, allowing for quantitative analysis. For a related compound, Ethyl 4-bromobutyrate, a GC-mass spectrometry (GC-MS) method has been developed for its determination, highlighting the applicability of GC for analyzing brominated esters. ijraset.com

Table 2: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Specification |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial oven temperature, ramp rate, and final temperature are optimized to achieve good separation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the purity validation of this compound. It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC analysis.

In HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The separation mechanism is based on the differential interaction of the sample components with the stationary and mobile phases. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The components are detected as they elute from the column, and the area under each peak in the resulting chromatogram is proportional to its concentration. The availability of HPLC data for the related compound Ethyl 4-bromo-3-(ethoxymethyl)benzoate from commercial suppliers underscores its utility in purity assessment. bldpharm.com

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Specification |

| Column | Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 254 nm) |

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Profile

Ethyl 4-bromo-3-methoxybenzoate is a key intermediate in the synthesis of more complex molecules. While direct synthesis protocols for this specific ester are not extensively detailed in readily available literature, its preparation can be inferred from standard esterification procedures of the corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. The synthesis of related compounds, such as ethyl 3-bromo-4-methoxyphenylacetate, involves the treatment of the parent carboxylic acid with ethanol (B145695) in the presence of a catalyst like thionyl chloride. Similarly, the synthesis of ethyl 4-bromo-3-(ethoxymethyl)benzoate has been achieved by reacting ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide. chemicalbook.com

The reactivity of this compound is primarily dictated by the aryl bromide functionality. Aryl halides are known for their participation in a wide array of cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry. wikipedia.orgpw.live These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This makes this compound a valuable precursor for creating a diverse library of substituted aromatic compounds. The ester group can also undergo hydrolysis to the corresponding carboxylic acid or be reduced to an alcohol, further expanding its synthetic utility.

Emerging Methodologies in Aryl Halide Chemistry

The field of aryl halide chemistry is continuously evolving, with new methodologies offering milder, more efficient, and selective transformations. These emerging techniques hold significant promise for the future functionalization of this compound.

C-H Activation: Direct C–H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C bonds directly from unfunctionalized C-H bonds, thus offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govacs.orgacs.org Recent advances have demonstrated the palladium-catalyzed C-H arylation of various aromatic and heteroaromatic compounds with aryl halides. acs.org Rhodium(I)-catalyzed asymmetric C-H functionalization has also been developed for the synthesis of chiral molecules. rsc.org These methods could potentially be applied to couple this compound with various substrates, expanding its synthetic reach.

Photoredox Catalysis: Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive chemical reactions under mild conditions. rsc.orgnih.govresearchgate.net This methodology has been successfully applied to the functionalization of aryl halides. For instance, a dual nickel-photoredox catalyst system has been used for the direct C-H, C-X coupling of amines with aryl halides to generate benzylic amines. rsc.orgprinceton.edu Furthermore, photoredox-driven multicomponent reactions have been developed, such as the hydroxyarylation of olefins using aryl halides and oxygen. nih.gov These light-mediated approaches could provide novel and sustainable pathways for transforming this compound into valuable products.

| Emerging Methodology | Description | Potential Application for this compound |

| C-H Activation | Direct formation of C-C or C-heteroatom bonds by functionalizing unreactive C-H bonds. nih.govacs.orgacs.org | Coupling with a variety of aromatic and aliphatic partners to create complex molecular architectures. |

| Photoredox Catalysis | Use of visible light to initiate and drive chemical reactions under mild conditions. rsc.orgnih.govresearchgate.net | Sustainable and selective functionalization, including amination and hydroxyarylation reactions. |

Potential for Novel Pharmaceutical and Material Applications

The structural motifs present in this compound and its derivatives are found in a range of biologically active molecules and functional materials. This suggests a significant potential for this compound as a scaffold in the development of new pharmaceuticals and advanced materials.

Pharmaceutical Applications: Benzamide (B126) derivatives have shown promise as potent antimalarial agents by inhibiting the enzyme Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). scialert.netscialert.netresearchgate.net Furthermore, computational studies have highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes. nih.gov Brominated compounds, including bromophenol derivatives, have also been investigated for their antioxidant and anticancer activities. mdpi.com The synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has yielded compounds with analgesic, antifungal, and antibacterial properties. nih.gov These findings underscore the potential of this compound as a starting material for the synthesis of new therapeutic agents.

Material Science Applications: Aryl halides are fundamental building blocks in the synthesis of π-conjugated polymers and organic electronic materials. nih.gov The ability to undergo cross-coupling reactions allows for the construction of extended aromatic systems with tailored electronic and optical properties. While specific applications of this compound in materials science are not yet reported, its structure suggests it could be incorporated into novel polymers or organic semiconductors.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the rational design of new molecules with desired properties. waseda.jpdigitellinc.com This integrated approach can significantly accelerate the discovery and optimization of novel pharmaceuticals and materials derived from this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.org These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates. nih.gov QSAR studies have been successfully applied to predict the endocrine-disrupting potential of brominated flame retardants and to guide the design of novel antituberculosis agents. flemingcollege.caacs.orgnih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. mdpi.com This method provides insights into the binding interactions at the molecular level and can be used to screen virtual libraries of compounds for potential biological activity. scialert.netscialert.netnih.gov Docking studies on benzamide derivatives have been instrumental in identifying potential inhibitors for antimalarial drug targets. scialert.netscialert.netresearchgate.net

By employing these computational tools, researchers can design and prioritize derivatives of this compound for synthesis and experimental evaluation. This rational design strategy can save significant time and resources in the development of new molecules with applications in medicine and materials science.

| Computational Approach | Description | Relevance to this compound |

| QSAR | Mathematical models that relate chemical structure to biological activity. wikipedia.org | Predicting the biological activities of novel derivatives to guide synthetic efforts. nih.govnih.gov |

| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. mdpi.com | Screening virtual libraries of derivatives to identify potential drug candidates. scialert.netscialert.net |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products